
4-(N,N-diethylsulfamoyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-diethylsulfamoyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardiac Electrophysiological Activity
Sulfonamide derivatives have been studied for their cardiac electrophysiological activity, indicating their potential as selective class III agents for cardiac arrhythmia treatment. These compounds, including N-substituted imidazolylbenzamides, have shown comparable potency to known selective class III agents in vitro, suggesting their utility in developing new treatments for reentrant arrhythmias (Morgan et al., 1990).
Antimicrobial and Biological Activity
Sulfonamide and benzamide derivatives have been synthesized and evaluated for antimicrobial activity. For instance, novel thienopyrimidine derivatives exhibited pronounced antimicrobial properties, underscoring the potential of these compounds in addressing bacterial and fungal infections (Bhuiyan et al., 2006). Similarly, other studies have focused on the synthesis and biological screening of benzamides and related heterocyclic compounds for antimicrobial efficacy, further demonstrating the broad spectrum of biological activities these compounds can exhibit (El-Wahab et al., 2011).
Molecular Docking and In Vitro Screening
The application of molecular docking and in vitro screening techniques to newly synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives has been explored, highlighting the antimicrobial and antioxidant activities of these compounds. This approach provides insights into the potential therapeutic applications of sulfonamide and benzamide derivatives in treating microbial infections and oxidative stress-related conditions (Flefel et al., 2018).
Antimalarial and Antiviral Applications
Theoretical investigations and molecular docking studies have been applied to sulfonamide derivatives to evaluate their potential as antimalarial agents against COVID-19, showcasing the versatility of these compounds in targeting various diseases. These studies suggest that sulfonamide derivatives possess significant antimalarial activity and could be repurposed for antiviral applications, including the treatment of COVID-19 (Fahim & Ismael, 2021).
Melanoma Cytotoxicity
Research on benzamide derivatives has also delved into their potential for targeted drug delivery in melanoma therapy. These compounds have been synthesized and tested for melanoma cytotoxicity, suggesting their utility in enhancing the efficacy of melanoma treatments through selective targeting (Wolf et al., 2004).
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-3-20(4-2)26(24,25)15-9-7-14(8-10-15)17(23)18-12-13-21-16(22)6-5-11-19-21/h5-11H,3-4,12-13H2,1-2H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLRBOPNLALSIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
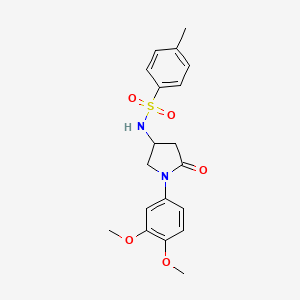
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2359320.png)
![2-Benzylsulfanyl-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2359321.png)
![(E)-2-((furan-2-ylmethyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2359323.png)

![(E)-4-(Dimethylamino)-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]but-2-enamide](/img/structure/B2359330.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine](/img/structure/B2359332.png)
![N-[(3-Methyl-4-oxophthalazin-1-yl)methyl]prop-2-enamide](/img/structure/B2359333.png)
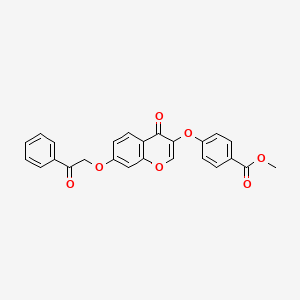
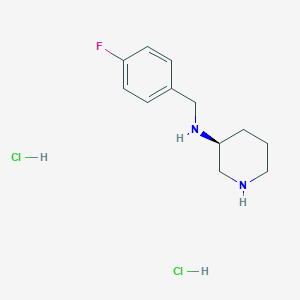
![1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2359336.png)
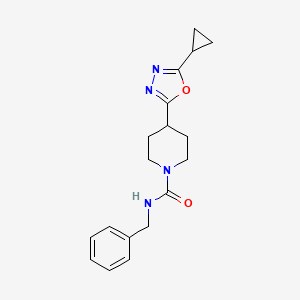
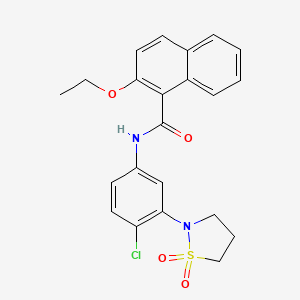
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2359341.png)
